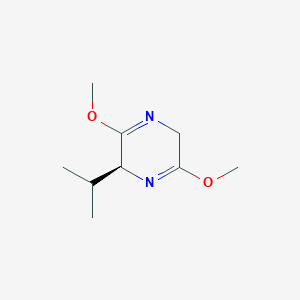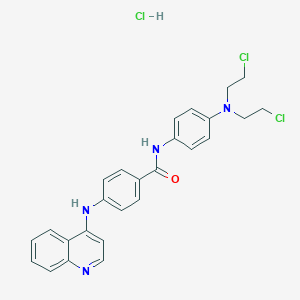
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride is a chemical compound that has been used in scientific research for a variety of purposes. This compound is commonly referred to as CB 1954 and has been studied extensively due to its potential as an anti-cancer drug. In
Wirkmechanismus
CB 1954 is metabolized by nitroreductase to form 4-hydroxylamine-phenyl mustard, which is a toxic compound that causes DNA damage in cancer cells. This DNA damage leads to cell death and tumor shrinkage.
Biochemical and Physiological Effects:
CB 1954 has been shown to have a selective cytotoxic effect on cancer cells. This is due to the higher levels of nitroreductase in cancer cells compared to normal cells. CB 1954 has also been shown to have minimal toxicity to normal cells.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of CB 1954 is its selectivity for cancer cells, which makes it a promising candidate for cancer treatment. However, one limitation is that not all cancer cells have high levels of nitroreductase, which may limit its effectiveness in some cases.
Zukünftige Richtungen
There are several future directions for the use of CB 1954. One potential direction is to develop more potent nitroreductase enzymes that can metabolize CB 1954 more efficiently. Another direction is to combine CB 1954 with other anti-cancer drugs to increase its effectiveness. Additionally, CB 1954 may have potential for the treatment of other diseases, such as bacterial infections, if more selective nitroreductase enzymes can be developed.
Synthesemethoden
CB 1954 is synthesized through a multi-step process that involves the reaction of 4-amino-N-(2-chloroethyl)-benzamide with 4-nitrophenylhydrazine to form 4-(4-nitrophenylhydrazino)-N-(2-chloroethyl)benzamide. This compound is then reacted with 4-aminophenylhydrazine to form N-(4-(bis(2-chloroethyl)amino)phenyl)-4-(4-nitrophenylamino)benzamide. Finally, the nitro group is reduced to an amino group using hydrogen gas in the presence of palladium on carbon to form CB 1954.
Wissenschaftliche Forschungsanwendungen
CB 1954 has been studied for its potential as an anti-cancer drug. It is a prodrug, which means that it is inactive until it is metabolized by an enzyme called nitroreductase. Nitroreductase is present in higher levels in cancer cells than in normal cells, making CB 1954 a promising candidate for cancer treatment. When CB 1954 is metabolized by nitroreductase, it produces a toxic compound that kills cancer cells.
Eigenschaften
CAS-Nummer |
133041-56-2 |
|---|---|
Produktname |
N-(4-(Bis(2-chloroethyl)amino)phenyl)-4-(4-quinolinylamino)benzamide monohydrochloride |
Molekularformel |
C26H25Cl3N4O |
Molekulargewicht |
515.9 g/mol |
IUPAC-Name |
N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide;hydrochloride |
InChI |
InChI=1S/C26H24Cl2N4O.ClH/c27-14-17-32(18-15-28)22-11-9-21(10-12-22)31-26(33)19-5-7-20(8-6-19)30-25-13-16-29-24-4-2-1-3-23(24)25;/h1-13,16H,14-15,17-18H2,(H,29,30)(H,31,33);1H |
InChI-Schlüssel |
STEJYHCSBDDWFD-UHFFFAOYSA-N |
SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Kanonische SMILES |
C1=CC=C2C(=C1)C(=CC=N2)NC3=CC=C(C=C3)C(=O)NC4=CC=C(C=C4)N(CCCl)CCCl.Cl |
Andere CAS-Nummern |
133041-56-2 |
Synonyme |
N-[4-[bis(2-chloroethyl)amino]phenyl]-4-(quinolin-4-ylamino)benzamide hydrochloride |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




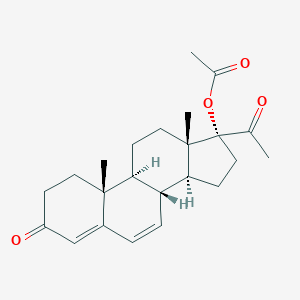

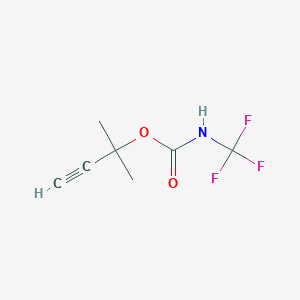
![3-[1-[[tert-Butyldimethylsilyl]oxy]ethyl]azetidin-2-one](/img/structure/B143482.png)
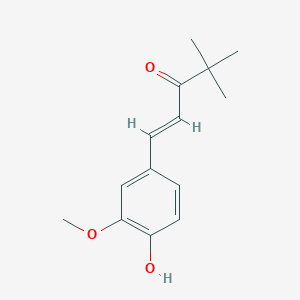
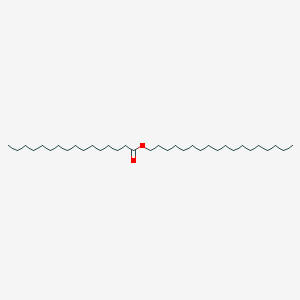
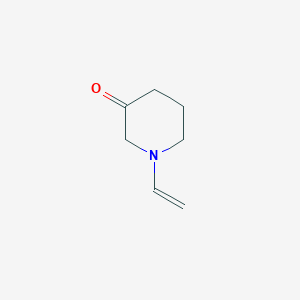
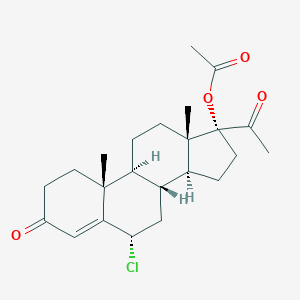
![(1S,4R)-2-Azabicyclo[2.2.1]heptan-3-one](/img/structure/B143491.png)

![Methyl 3-[(phenylthio)methyl]benzoate](/img/structure/B143496.png)
![Thieno[3,2-c]pyridine](/img/structure/B143518.png)
